2-Bromo-3-chloro-4-fluoro-6-nitroaniline
Description
2-Bromo-3-chloro-4-fluoro-6-nitroaniline (CAS: 104222-35-7) is a halogenated nitroaniline derivative with a molecular formula of C₆H₃BrClFN₂O₂ and a molecular weight of 269.35 g/mol. The compound features a benzene ring substituted with bromine (position 2), chlorine (position 3), fluorine (position 4), a nitro group (position 6), and an amino group (position 1). This arrangement of electron-withdrawing groups (Br, Cl, F, NO₂) and the electron-donating amino (-NH₂) group creates a highly polarized aromatic system, influencing its reactivity and physical properties.
Halogenated nitroanilines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, analogs of this compound are used in the synthesis of benzamide derivatives (e.g., intermediates in kinase inhibitors) .
Properties
CAS No. |
104222-35-7 |
|---|---|
Molecular Formula |
C6H3BrClFN2O2 |
Molecular Weight |
269.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-nitroaniline |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-4-5(8)2(9)1-3(6(4)10)11(12)13/h1H,10H2 |
InChI Key |
LKBQGGGAKKSQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2-bromo-3-chloro-4-fluoro-6-nitroaniline with structurally similar halogenated nitroanilines:
Key Observations :
- Substituent Effects : The target compound’s multiple halogens (Br, Cl, F) and nitro group increase its molecular weight and polarity compared to analogs with fewer substituents (e.g., 2-Bromo-4-fluoro-6-nitroaniline).
Physical Properties
Limited melting point (mp) data are available for these compounds, but trends can be inferred:
- 2-Bromo-5-nitroaniline (a simpler analog): mp = 137–141°C .
- Target Compound : The additional Cl and F substituents likely raise the mp due to increased molecular weight and intermolecular halogen bonding.
- 4-Bromo-2,3-difluoro-6-nitroaniline: The presence of two F atoms may enhance crystalline packing, leading to a higher mp than mono-fluoro analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-3-chloro-4-fluoro-6-nitroaniline, and how can competing side reactions be minimized?
- Methodology : Use a stepwise substitution strategy to avoid steric and electronic conflicts. For example:
Introduce nitro groups early due to their strong electron-withdrawing effects, which direct subsequent halogenation.
Bromination and chlorination should follow specific order (e.g., bromine first to leverage its larger atomic radius for meta/para positioning).
Fluorination via diazonium salt intermediates to ensure regioselectivity .
- Critical Parameters : Monitor temperature (<5°C during diazonium formation), solvent polarity (e.g., DCM for halogenation), and stoichiometric ratios of halogenating agents (e.g., NBS for bromination).
Q. Which spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?
- Answer :
- NMR :
- detects fluorine’s anisotropic shielding effects (δ ≈ -110 to -130 ppm for aromatic F).
- identifies coupling patterns between adjacent substituents (e.g., NO deshields protons at C5).
- IR : Nitro groups show asymmetric stretching at ~1520 cm and symmetric at ~1350 cm.
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] at m/z 281.89 (CHBrClFNO) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, F, NO) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Compare reaction rates with analogous compounds lacking specific substituents (e.g., 2-Bromo-4-nitroaniline vs. 2-Bromo-3-chloro-4-fluoro-6-nitroaniline).
- Key Findings :
- The nitro group at C6 deactivates the ring, slowing Suzuki-Miyaura coupling.
- Fluorine at C4 enhances oxidative stability but reduces nucleophilic aromatic substitution (NAS) efficiency due to inductive effects.
- Bromine at C2 is sterically accessible for Buchwald-Hartwig amination .
Q. How can density functional theory (DFT) predict the compound’s electronic properties and guide experimental design?
- Approach :
- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to calculate:
- Electron density maps (identify reactive sites).
- HOMO-LUMO gaps (predict charge-transfer behavior; ΔE ≈ 4.2 eV for this compound).
- Validate with experimental UV-Vis (λ ≈ 320 nm in acetonitrile) .
Q. What crystallographic challenges arise in resolving the molecular structure, and how can they be addressed?
- Challenges :
- Multiple heavy atoms (Br, Cl) cause absorption errors in X-ray diffraction.
- Nitro group disorder complicates refinement.
- Solutions :
- Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for anisotropic displacement parameter modeling.
- Apply TWIN/BASF commands in SHELX for handling twinned crystals .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported thermal stability (TGA vs. DSC data)?
- Case Study :
- TGA shows decomposition onset at 180°C, while DSC indicates endothermic events at 150°C.
- Resolution :
- Perform combined TGA-DSC-MS to identify volatile byproducts (e.g., NO release at lower temps).
- Computational modeling (ReaxFF MD simulations) can predict bond cleavage sequences .
Q. Why do biological activity assays yield inconsistent results across studies?
- Factors :
- Substituent positional isomerism (e.g., 3-chloro vs. 4-chloro analogs) alters target binding.
- Purity thresholds: Trace Pd (from coupling reactions) may inhibit enzyme activity.
- Mitigation :
- Use LC-MS to confirm purity (>99%) and SAR studies to isolate substituent-specific effects .
Comparative Substituent Effects Table (Based on )
| Compound Name | Substituents | Key Reactivity Differences |
|---|---|---|
| 2-Bromo-4-fluoro-6-nitroaniline | Br (C2), F (C4), NO₂ (C6) | Slower NAS due to F’s electronegativity. |
| 2-Bromo-3-nitroaniline | Br (C2), NO₂ (C3) | Enhanced para-directing for electrophilic substitution. |
| 4-Fluoro-N-methylaniline | F (C4), CH₃ (N) | Methyl group increases solubility but reduces ring activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
